1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one
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Overview
Description
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thioacetamide under acidic conditions to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)ethanone: Shares the dimethylamino and phenyl groups but lacks the thiazole ring.
4-(Dimethylamino)benzaldehyde: Contains the dimethylamino and phenyl groups but lacks the ethanone and thiazole components.
2-(4-(Dimethylamino)phenyl)thiazole: Similar structure but lacks the ethanone group.
Uniqueness
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one is unique due to the combination of the dimethylamino group, phenyl ring, thiazole ring, and ethanone group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-9-13(10(2)17)18-14(15-9)11-5-7-12(8-6-11)16(3)4/h5-8H,1-4H3 |
InChI Key |
RQGXJDPZJWXHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)N(C)C)C(=O)C |
Origin of Product |
United States |
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